

Comparative docking studies of 1-(2-Chlorophenyl)piperazin-2-one derivatives

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazin-2-one

Cat. No.: B174516

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A Comparative Guide to Molecular Docking Studies of Bioactive Piperazine Derivatives

This guide provides a comparative analysis of molecular docking studies conducted on various series of piperazine derivatives targeting a range of therapeutic areas, including infectious diseases, cancer, and central nervous system disorders. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structural requirements for the interaction of piperazine-based compounds with their respective biological targets.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from several docking studies on different series of piperazine derivatives. The docking scores, typically representing binding affinity (in kcal/mol) or other scoring functions, are presented for comparison. Lower docking scores generally indicate higher binding affinity.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity (kcal/mol)	Reference
Ciprofloxacin-based hybrids (2b, 2c, 5b, 5c, 5e, 5h, 5i)	S. aureus DNA Gyrase	1KZN	-10.5550 to -12.8884	[1]
1,4-di(hetero)aryl piperazines (3c, 3e)	E. coli DNA Gyrase A	1KZN	Not specified, strong H-bonds reported	[1]
Ciprofloxacin (Standard)	S. aureus DNA Gyrase	1KZN	-8.7725	[1]

Table 2: Anticancer Activity of Piperazine Derivatives

Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Reference
1,2-Benzothiazine-phenylpiperazine hybrids (BS130, BS230)	DNA Topoisomerase II α	5GWK	Not specified, cytotoxic activity reported	[2]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl (SA1-SA7)	Carbonic Anhydrase IX (CAIX)	5FL4	Not specified, good membrane permeability reported	[3]
Doxorubicin (Standard)	DNA Topoisomerase II α	5GWK	Not specified	[2]

Table 3: Anticonvulsant Activity of Piperazine Derivatives

Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Reference
N'-(Substituted 2-Chlorophenyl)-2-(1, 3-benzodioxo-5-carbylidene) Hydrazine carboamide (IPSR2, IPSR3, IPSR6, IPSR9)	T-type calcium channel	Not specified	-7.0 to -7.5 Kcal/mol	Not specified in snippets
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (4f)	Human Mitochondrial Branched-Chain Aminotransferase (BCATm)	2A1H	-6.898	[4]
Gabapentin (Standard)	Human Mitochondrial Branched-Chain Aminotransferase (BCATm)	2A1H	-6.013	[4]

Table 4: Antidepressant Activity of Piperazine Derivatives

Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Reference
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamides (R: 5, R: 9)	Not specified	Not specified	-10.7, -10.4	[5]
Piperazine-oxadiazole derivatives (VSM 3, VSM 6)	hMAO-A	2BXR	High affinity reported	[6]

Experimental Protocols

The methodologies for molecular docking studies vary between research groups but generally follow a standardized workflow. Below are generalized protocols based on the cited studies.

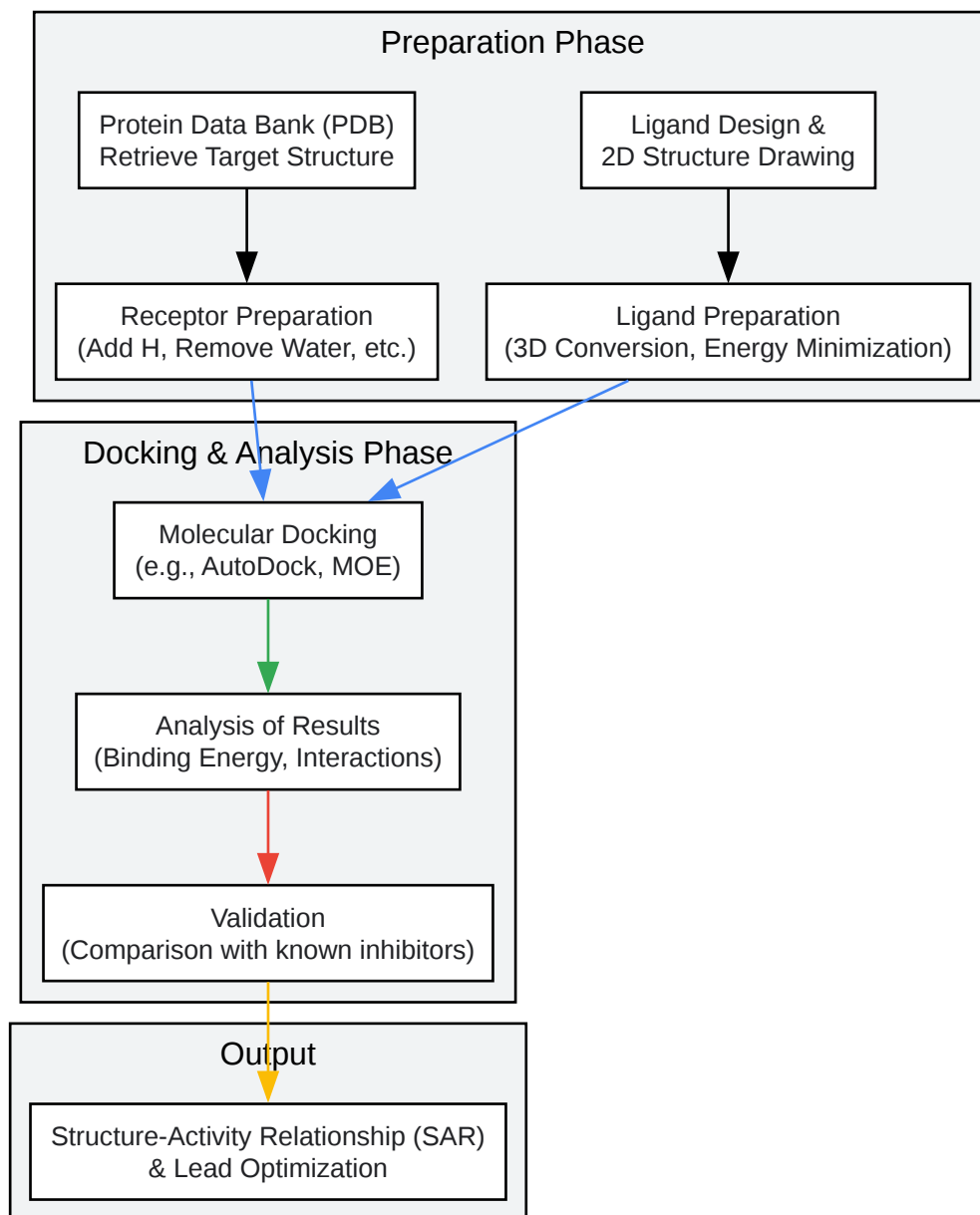
General Molecular Docking Protocol

- Receptor Preparation:
 - The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB) (e.g., 1KZN for DNA Gyrase, 5GWK for Topoisomerase II α)[\[1\]](#)[\[2\]](#).
 - Water molecules, co-factors, and existing ligands are typically removed from the protein structure.
 - Hydrogen atoms are added, and appropriate charges (e.g., Gasteiger charges) are assigned to the protein atoms.
 - The protein structure is energy minimized to relieve any steric clashes and to reach a more stable conformation.
- Ligand Preparation:

- The 2D structures of the piperazine derivatives are drawn using chemical drawing software (e.g., ChemDraw).
- The 2D structures are converted to 3D structures.
- Hydrogens are added, and charges are assigned to the ligand atoms.
- The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
- Rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking process.
- Docking Simulation:
 - A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket.
 - A molecular docking software (e.g., AutoDock, MOE, Surflex-Dock) is used to perform the simulation^[1].
 - The docking algorithm explores various conformations and orientations of the ligand within the defined active site.
 - A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.
- Analysis of Results:
 - The docking results are analyzed to identify the best-ranked pose for each ligand based on the docking score and the clustering of conformations.
 - The binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like PyMOL or Discovery Studio.

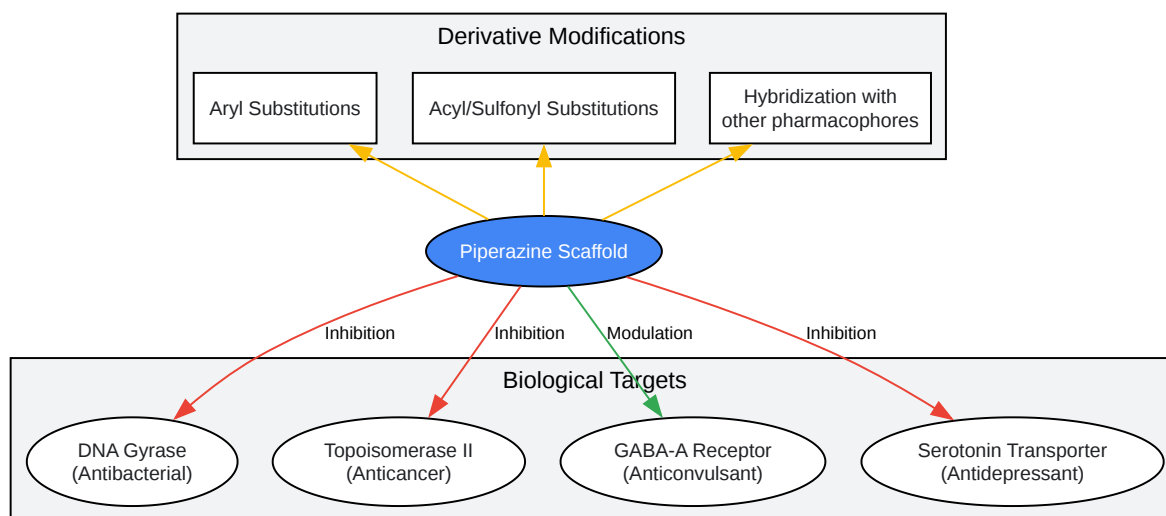
Mandatory Visualization

The following diagrams illustrate the generalized workflows and conceptual relationships in comparative docking studies.



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Caption: Generalized workflow for a comparative molecular docking study.



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Caption: Signaling pathways and targets of piperazine derivatives.

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